(3,4-Dimethylphenyl)methanesulfonamide

Vue d'ensemble

Description

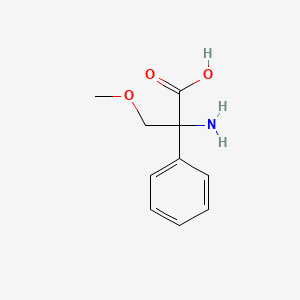

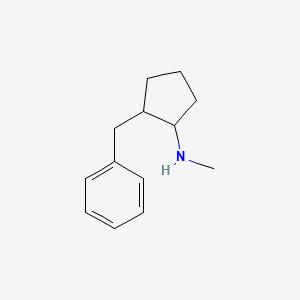

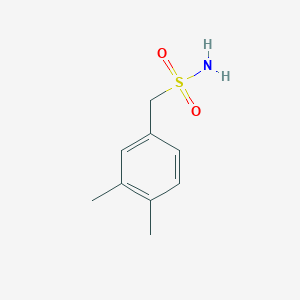

“(3,4-Dimethylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It is used for research and development purposes .

Molecular Structure Analysis

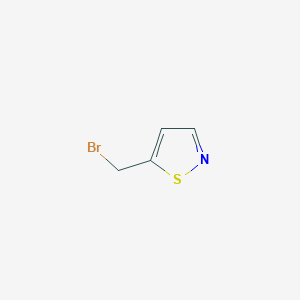

The molecular structure of “(3,4-Dimethylphenyl)methanesulfonamide” consists of a methanesulfonamide group attached to a 3,4-dimethylphenyl group . The plane containing the nitrogen and sulfur atoms is perpendicular to the aromatic plane .Applications De Recherche Scientifique

Electrophilic Aromatic Substitution Reactions

(3,4-Dimethylphenyl)methanesulfonamide: serves as an ortho/para directing group for electrophilic aromatic substitution reactions . This property is particularly useful in the synthesis of complex organic molecules where precise control over the position of substitution is required. For instance, in the nitration and bromination of N-(dimethylphenyl)methanesulfonamides, the orientation of the products can be established using 1H NMR nuclear Overhauser experiments .

Synthesis of Nitro Compounds

The compound is utilized in the synthesis of nitro compounds, where it has been reported to yield high-quality 4-nitro compounds free from isomeric impurities . This reflects its potential in producing pure substances that are crucial for further chemical reactions or as final products in pharmaceuticals.

Bromination Experiments

In bromination experiments, (3,4-Dimethylphenyl)methanesulfonamide facilitates the orientation of major substitution products . The ease of crystallization of these products suggests that there may be circumstances where using the substitution reactions of the sulfonamides is preferable to using acetanilides .

Analytical Chemistry Techniques

The orientation of substitution in (3,4-Dimethylphenyl)methanesulfonamide can be established using nuclear Overhauser effect (nOe) enhancements based on irradiation of the sulfonamide NH and the aromatic methyl group signals in the 1H NMR spectrum . This application is significant in analytical chemistry for the identification and structural analysis of organic compounds.

Hydrolysis to Dimethylnitroanilines

The nitration products of (3,4-Dimethylphenyl)methanesulfonamide can be hydrolyzed with sulfuric acid to yield known dimethylnitroanilines . This process is important in the production of intermediates used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Chemical Research and Development

Sigma-Aldrich provides (3,4-Dimethylphenyl)methanesulfonamide to early discovery researchers as part of a collection of rare and unique chemicals . This highlights its role in exploratory research where new applications and reactions are being investigated.

Safety and Hazards

The safety data sheet for a related compound, N,N-Dimethyl methanesulfonamide, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended that the product is used only for research and development by, or directly under the supervision of, a technically qualified individual .

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZVMYIPUKLUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethylphenyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What key structural features of (3,4-Dimethylphenyl)methanesulfonamide are highlighted in the research and how might these features influence its potential biological activity?

A: The research emphasizes the conformation of the N—H bond in (3,4-Dimethylphenyl)methanesulfonamide. [] This bond adopts an anti conformation relative to the meta-methyl group on the benzene ring. [] This is similar to the conformation observed in N-(3-methylphenyl)methanesulfonamide. [] Interestingly, this contrasts with N-(3,4-Dichlorophenyl)methanesulfonamide, where the N—H bond is syn to the meta-chloro group. [] This suggests that the type and position of substituents on the benzene ring can influence the molecule's conformation, which could be relevant for potential interactions with target proteins or enzymes. Additionally, the research highlights that the methanesulfonyl group in (3,4-Dimethylphenyl)methanesulfonamide is positioned on the opposite side of the benzene ring from the amide H atoms. [] This positioning is similar to other methanesulfonanilides and is suggested to potentially increase accessibility for interactions with a biological target. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)